molecular formula C10H14ClN3O B2738618 2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide CAS No. 2411221-21-9

2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide

Cat. No. B2738618
CAS RN: 2411221-21-9
M. Wt: 227.69
InChI Key: DGGSQUZRCQXKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide , also known by its chemical formula C7H8ClN3O , is a synthetic compound. It falls under the category of biochemicals and is commonly used in proteomics research . This molecule exhibits interesting properties and potential applications, making it a subject of scientific interest.


Synthesis Analysis

The synthesis of this compound involves the chlorination of a pyrimidine derivative. Specific synthetic routes and methodologies may vary, but the introduction of the chlorine atom at the 2-position of the pyrimidine ring is a critical step. Researchers have explored various synthetic pathways to access this compound, aiming for high yields and purity .


Molecular Structure Analysis

The chlorine atom is attached to the pyrimidine ring, and the amide group contributes to the overall stability of the molecule. The presence of nitrogen atoms suggests potential interactions with biological targets .


Chemical Reactions Analysis

2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide can participate in various chemical reactions. Notably, it serves as an electrophile in cross-coupling reactions. For instance, Pd-catalyzed Hiyama cross-couplings with organosilanes have been explored, leading to the formation of diverse derivatives .

Mechanism of Action

The specific mechanism of action for this compound depends on its biological context. Researchers have evaluated its effects against immortalized rat hepatic stellate cells (HSC-T6). Further studies are needed to elucidate its precise mode of action and potential targets .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Always handle it in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Refer to the Safety Data Sheet (SDS) for detailed safety information .

properties

IUPAC Name

2-chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7(11)8(15)14-10(2,3)9-12-5-4-6-13-9/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGSQUZRCQXKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C1=NC=CC=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-pyrimidin-2-ylpropan-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.